molecular formula C27H29ClN2O3 B609571 NIBR-0213

NIBR-0213

Cat. No.: B609571
M. Wt: 465.0 g/mol
InChI Key: KYHUARFFBDLROH-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

    Chemistry: Used as a tool compound to study the role of S1P1 in various biochemical pathways.

    Biology: Investigated for its effects on lymphocyte trafficking and immune response.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.

    Industry: Potential applications in the development of new drugs targeting S1P1

Mechanism of Action

Target of Action

NIBR-0213, also known as “(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid”, is a potent, orally active, and selective antagonist of the Sphingosine 1-phosphate receptor-1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and has been identified as a promising therapeutic target in autoimmunity .

Mode of Action

This compound interacts with its target, S1P1, by competitively inhibiting the receptor with a calculated Kd of 0.37 ± 0.031 nM . It displays potent and comparable potency on human and rat S1P1 (IC50 of 2.0 nM and 2.3 nM, respectively) in GTPγ35S assays .

Biochemical Pathways

The S1P1 receptor promotes the egress of lymphocytes from lymph nodes . Conditional deletion of S1P1 from hematopoietic cells reduces the peripheral blood lymphocyte (PBL) counts by preventing lymphocyte egress from lymphoid organs . Therefore, antagonism of S1P1 by this compound would be expected to have similar consequences on lymphocyte egress .

Pharmacokinetics

This compound has very good pharmacokinetic (PK) properties . It induces a long-lasting reduction of peripheral blood lymphocyte counts after oral dosing . The PK properties of this compound show a moderate clearance (26 mL/min/kg) and a high oral bioavailability (69%), leading to significant exposure after oral dosing .

Result of Action

This compound induces a long-lasting reduction of peripheral blood lymphocyte counts . It has shown comparable therapeutic efficacy to fingolimod, a S1P1 receptor agonist, in experimental autoimmune encephalomyelitis (EAE), a model of human multiple sclerosis (MS) .

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care to avoid exposure. Specific safety and hazard information would typically be provided in a Safety Data Sheet (SDS), which I currently do not have .

Biochemical Analysis

Biochemical Properties

NIBR-0213 plays a crucial role in biochemical reactions by selectively antagonizing the sphingosine-1-phosphate receptor-1 (S1P1). This receptor is a G protein-coupled receptor that regulates lymphocyte trafficking. This compound exhibits high potency with an IC50 value of 2.0 nM in human S1P1 and 2.3 nM in rat S1P1 in GTPγS assays . The compound is inactive on other sphingosine-1-phosphate receptors such as S1P2, S1P3, and S1P4, indicating its selectivity . This compound interacts with the S1P1 receptor by competitively binding to it, thereby inhibiting its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By antagonizing the S1P1 receptor, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts . This effect is crucial in modulating immune responses and has therapeutic implications in autoimmune diseases. This compound influences cell signaling pathways by inhibiting the S1P1-mediated signaling cascade, which affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the S1P1 receptor, thereby blocking the receptor’s interaction with its natural ligand, sphingosine-1-phosphate. This inhibition prevents the receptor from activating downstream signaling pathways that are essential for lymphocyte egress . This compound acts as a competitive antagonist with a calculated dissociation constant (Kd) of 0.37 nM . This high affinity binding results in the effective inhibition of S1P1 receptor function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its efficacy in reducing peripheral blood lymphocyte counts for up to 24 hours post-treatment . Long-term studies in experimental autoimmune encephalomyelitis models have shown that this compound can sustain its therapeutic effects over extended periods, leading to a gradual reduction in disease scores .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, an oral dose of 30 mg/kg reduces peripheral blood lymphocyte counts by 75%-85% within 14 hours . Higher doses, such as 60 mg/kg, have been shown to maintain this effect for longer durations. In mouse models of experimental autoimmune encephalomyelitis, this compound at 30 mg/kg and 60 mg/kg doses significantly reduces disease scores, indicating its therapeutic potential .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate lymphocyte trafficking. The compound interacts with the S1P1 receptor, which plays a critical role in the egress of lymphocytes from lymphoid organs . By inhibiting this receptor, this compound affects the metabolic flux and levels of metabolites involved in immune cell trafficking .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the S1P1 receptor. The compound’s high oral bioavailability (69%) ensures significant exposure after oral dosing . This compound’s distribution is primarily influenced by its binding to the S1P1 receptor, which is expressed on lymphocytes and endothelial cells .

Subcellular Localization

The subcellular localization of this compound is primarily at the S1P1 receptor sites on lymphocytes and endothelial cells. This localization is crucial for its activity and function as an S1P1 antagonist . The compound’s targeting to these specific compartments ensures its effective inhibition of lymphocyte egress and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NIBR-0213 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

NIBR-0213 primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NIBR-0213

This compound is unique due to its high selectivity and potency as an S1P1 antagonist. Unlike other compounds, it has shown long-lasting effects on lymphocyte egress after oral dosing, making it a promising candidate for further research and development .

Properties

IUPAC Name

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUARFFBDLROH-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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